2-Bromo-1-(4-chlorophenyl)butan-1-one
CAS No.: 1011-26-3
Cat. No.: VC21005491
Molecular Formula: C10H10BrClO
Molecular Weight: 261.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1011-26-3 |
---|---|
Molecular Formula | C10H10BrClO |
Molecular Weight | 261.54 g/mol |
IUPAC Name | 2-bromo-1-(4-chlorophenyl)butan-1-one |
Standard InChI | InChI=1S/C10H10BrClO/c1-2-9(11)10(13)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 |
Standard InChI Key | BYOSXLUJIZHWMJ-UHFFFAOYSA-N |
SMILES | CCC(C(=O)C1=CC=C(C=C1)Cl)Br |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C(CCCl)Br |
Introduction
Structural Characteristics and Basic Properties
The compound possesses the following essential physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C10H10BrClO |
Molecular Weight | 261.54 g/mol |
IUPAC Name | 2-bromo-1-(4-chlorophenyl)butan-1-one |
InChI | InChI=1S/C10H10BrClO/c1-2-9(11)10(13)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 |
InChI Key | BYOSXLUJIZHWMJ-UHFFFAOYSA-N |
Canonical SMILES | CCC(C(=O)C1=CC=C(C=C1)Cl)Br |
PubChem CID | 15 |
These structural features and chemical properties form the foundation for understanding its behavior in various chemical reactions and biological systems .
Synthesis Methods
The synthesis of 2-Bromo-1-(4-chlorophenyl)butan-1-one typically involves the bromination of 1-(4-chlorophenyl)butan-1-one. This process is generally carried out using precise reaction conditions to ensure high yield and purity of the final product.
Synthetic Routes and Reaction Conditions
The most common synthetic approach involves the bromination of 1-(4-chlorophenyl)butan-1-one using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or dichloromethane. This reaction typically requires maintaining low temperatures to control the rate of bromination and prevent unwanted side reactions. The mechanism involves the formation of an enol intermediate, followed by electrophilic addition of bromine at the α-carbon position.
The reaction conditions must be carefully controlled, with the following parameters being particularly important:
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Temperature: Usually maintained between 0-5°C during bromine addition
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Solvent selection: Acetic acid or dichloromethane are commonly employed
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Reaction time: Typically 2-4 hours depending on scale and conditions
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Purification: Recrystallization from appropriate solvents to achieve high purity
Industrial Production Methods
In industrial settings, the production of this compound may employ continuous flow reactors to ensure consistent product quality and yield. Automated systems allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process. The use of alternative brominating agents such as N-bromosuccinimide (NBS) may also be considered for large-scale synthesis to improve safety profiles and handling characteristics.
Chemical Reactions and Reactivity
2-Bromo-1-(4-chlorophenyl)butan-1-one exhibits various chemical reactions, primarily due to the presence of the reactive α-bromoketone functionality and the para-chlorophenyl group.
Types of Reactions
The compound undergoes several key reaction types:
Nucleophilic Substitution Reactions
The bromine atom at the α-position can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides. This reactivity makes the compound a valuable intermediate in the synthesis of more complex organic molecules.
Reduction Reactions
The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereoselectivity of this reduction can be controlled by selecting appropriate reducing agents and reaction conditions.
Oxidation Reactions
Under specific conditions, the compound can undergo oxidation to form carboxylic acid derivatives, particularly when treated with strong oxidizing agents like potassium permanganate (KMnO₄).
Reaction Mechanisms
The reactivity of 2-Bromo-1-(4-chlorophenyl)butan-1-one is largely governed by:
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The electrophilic nature of the carbonyl carbon, which attracts nucleophiles
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The good leaving group property of the bromine atom at the α-position
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The inductive effect of the para-chlorophenyl group, which influences electron distribution
These factors combine to create a molecule with highly predictable and exploitable reaction pathways in organic synthesis.
Comparative Analysis with Similar Compounds
Understanding the properties of 2-Bromo-1-(4-chlorophenyl)butan-1-one in relation to structurally similar compounds provides valuable insights into structure-activity relationships and potential applications .
Structural Analogs
Several compounds share structural similarities with 2-Bromo-1-(4-chlorophenyl)butan-1-one, including:
Compound | Structure Type | Key Differences |
---|---|---|
2-bromo-1-(4-chlorophenyl)propan-1-one | Propanone derivative | Contains one less carbon in the alkyl chain |
2-bromo-1-(4-phenylphenyl)butan-1-one | Butanone derivative | Contains a biphenyl group instead of a para-chlorophenyl group |
2-Bromo-1-(3-chlorophenyl)butan-1-one | Butanone derivative | Chlorine at meta position instead of para position |
2-Bromo-1-(4-methylphenyl)butan-1-one | Butanone derivative | Contains a methyl group instead of chlorine on the phenyl ring |
These structural variations result in different physical properties, reactivity profiles, and biological activities .
Property Comparisons
Comparing 2-Bromo-1-(4-chlorophenyl)butan-1-one with the closely related 2-bromo-1-(4-chlorophenyl)propan-1-one reveals significant differences in their physical properties:
Property | 2-Bromo-1-(4-chlorophenyl)butan-1-one | 2-bromo-1-(4-chlorophenyl)propan-1-one |
---|---|---|
Molecular Weight | 261.54 g/mol | 247.52 g/mol |
Boiling Point | Not specified in sources | 296.7°C at 760 mmHg |
Density | Not specified in sources | 1.518 g/cm³ |
Chemical Formula | C₁₀H₁₀BrClO | C₉H₈BrClO |
The additional methylene group in the butanone derivative affects its lipophilicity, steric properties, and potentially its biological activity profile .
Reactivity Differences
The reactivity patterns of these related compounds show subtle but important differences:
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The longer alkyl chain in 2-Bromo-1-(4-chlorophenyl)butan-1-one may affect the rate of nucleophilic substitution reactions due to increased steric hindrance
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The electronic properties of the para-chlorophenyl group in both compounds contribute similarly to their reactivity
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The position of the halogen substituents on the phenyl ring affects the electron distribution and consequently the reactivity at the carbonyl center
These differences highlight the importance of structural modifications in tuning the properties of these compounds for specific applications .
Applications in Research and Industry
2-Bromo-1-(4-chlorophenyl)butan-1-one has several important applications across different fields of research and industry.
Synthetic Organic Chemistry
In synthetic organic chemistry, the compound serves as a valuable intermediate for the preparation of more complex molecules. Its functional groups provide multiple sites for further modification, making it a versatile building block in multistep syntheses.
Medicinal Chemistry
The compound has significant potential in medicinal chemistry as a starting material for drug development. Its structural features allow for various modifications that can lead to compounds with enhanced biological activities. The α-bromoketone moiety, in particular, provides a reactive site for introducing diverse functional groups through nucleophilic substitution reactions.
Materials Science
While less documented in the provided sources, halogenated ketones like 2-Bromo-1-(4-chlorophenyl)butan-1-one may also find applications in materials science, particularly in the development of specialty chemicals with specific physical or chemical properties.
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